N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide
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Overview
Description
“N-(3-CL-4-METHYL-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure suggests it could be involved in complex chemical reactions due to its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-CL-4-METHYL-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE” likely involves multiple steps, including:
Formation of the hydrazone: Reacting 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation: Acylating the hydrazone with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Substitution: Introducing the 3-chloro-4-methylphenyl group through a substitution reaction.
Industrial Production Methods
Industrial production would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Techniques like crystallization, distillation, and chromatography would be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include acidic or basic environments, depending on the substituents involved.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use in the development of new therapeutic agents.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)-2-OXOACETAMIDE: Similar structure but lacks the hydrazone and trimethoxybenzylidene groups.
N-(4-METHOXYPHENYL)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE: Similar but with a different substituent on the phenyl ring.
Uniqueness
The unique combination of functional groups in “N-(3-CL-4-METHYL-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20ClN3O5 |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H20ClN3O5/c1-11-5-6-13(9-14(11)20)22-18(24)19(25)23-21-10-12-7-15(26-2)17(28-4)16(8-12)27-3/h5-10H,1-4H3,(H,22,24)(H,23,25)/b21-10+ |
InChI Key |
UPPGUUJZAQSHIR-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)Cl |
Origin of Product |
United States |
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